molecular formula C14H11NO2S B14288040 Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- CAS No. 128183-94-8

Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-

Katalognummer: B14288040
CAS-Nummer: 128183-94-8
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: GUSCIMGPTLXFGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- is an organic compound with the molecular formula C14H11NO2S It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethenylthio group (-S-CH=CH-Ph) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- typically involves the nitration of a suitable precursor followed by the introduction of the phenylethenylthio group. One common method is the nitration of 4-bromobenzene, followed by a substitution reaction with phenylethenylthiol under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

    Oxidation: The nitro group in Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylethenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the phenylethenylthio group.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethenylthio group may also contribute to the compound’s activity by facilitating binding to specific targets.

Vergleich Mit ähnlichen Verbindungen

  • Benzene, 1-nitro-4-(2-phenylethyl)-
  • Benzene, 1-nitro-4-(phenylthio)-
  • Benzene, 1-bromo-4-(2-phenylethyl)-

Comparison: Benzene, 1-nitro-4-[(2-phenylethenyl)thio]- is unique due to the presence of both a nitro group and a phenylethenylthio group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

128183-94-8

Molekularformel

C14H11NO2S

Molekulargewicht

257.31 g/mol

IUPAC-Name

1-nitro-4-(2-phenylethenylsulfanyl)benzene

InChI

InChI=1S/C14H11NO2S/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-11H

InChI-Schlüssel

GUSCIMGPTLXFGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CSC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.